

# N-Boc norketamine chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Boc norketamine*

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## An In-depth Technical Guide to N-Boc Norketamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **N-Boc norketamine**, a key synthetic intermediate and analytical reference standard in the field of arylcyclohexylamine chemistry. It details its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

## Chemical Structure and Identification

**N-Boc norketamine**, formally known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate, is a derivative of norketamine where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group.<sup>[1]</sup> This protection strategy is crucial in the synthesis of more complex molecules, such as hydroxynorketamine, by preventing unwanted side reactions involving the amine group.<sup>[2]</sup> **N-Boc norketamine** is classified as an arylcyclohexylamine and is primarily used for research and forensic applications.<sup>[3][4][5]</sup>

Chemical Identifiers:

- Formal Name: N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester<sup>[3][6]</sup>

- Systematic Name: tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate[1]
- CAS Number: 2177263-88-4[3][7]
- Molecular Formula: C<sub>17</sub>H<sub>22</sub>ClNO<sub>3</sub>[3][7]
- SMILES: O=C1CCCCC1(C2=C(Cl)C=CC=C2)NC(OC(C)(C)C)=O[3]

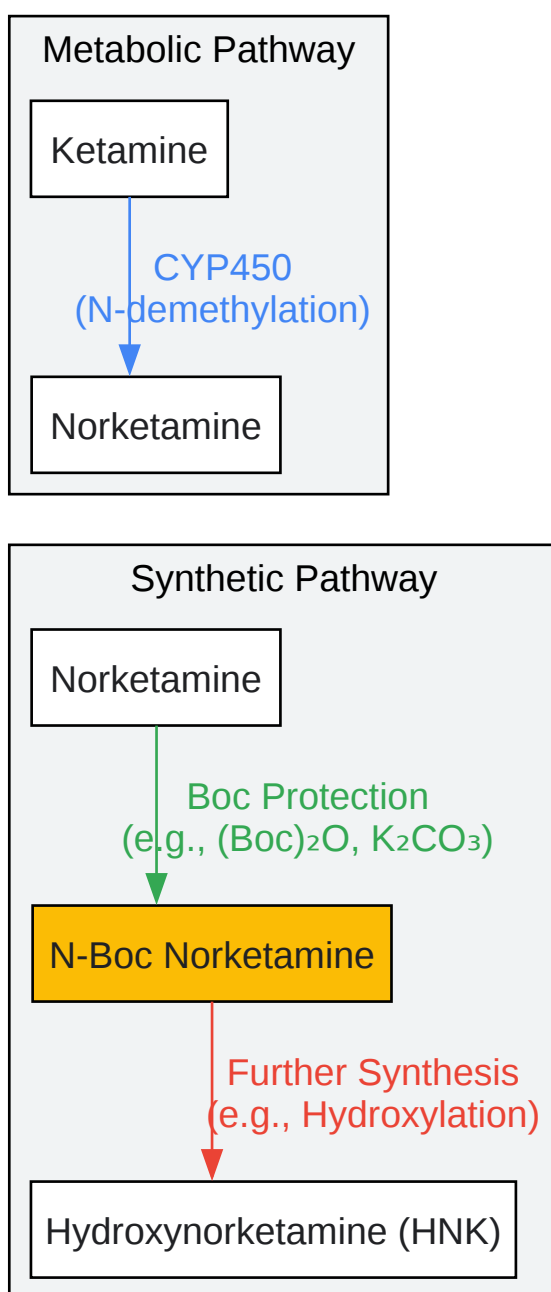
## Physicochemical and Pharmacokinetic Properties

**N-Boc norketamine** is a crystalline solid at room temperature.[3][6] Its properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	323.8 g/mol	[3]
Exact Mass	323.128815 u	[7]
Appearance	Crystalline Solid	[3][6]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[7]
Boiling Point	462.8 ± 45.0 °C at 760 mmHg	[7]
Flash Point	233.7 ± 28.7 °C	[7]
LogP	3.70	[7]
Vapor Pressure	0.0 ± 1.1 mmHg at 25°C	[7]
Index of Refraction	1.548	[7]
Solubility	DMF: 10 mg/mL DMSO: 1 mg/mL Methanol: 1 mg/mL DMF:PBS (pH 7.2) (1:7): 0.12 mg/mL	[3]
Storage Conditions	-20°C	[3][8]
Stability	≥ 5 years	[3]

## Metabolic and Synthetic Pathways

**N-Boc norketamine** is not a metabolite itself but rather a synthetic derivative of norketamine. Norketamine is the primary N-demethylated metabolite of ketamine, a reaction catalyzed mainly by cytochrome P450 enzymes in the liver.[9] The Boc-protected form serves as a crucial intermediate in the stereospecific synthesis of other derivatives, most notably (2R,6R)- and (2S,6S)-hydroxynorketamine (HNK), which are being investigated for their antidepressant properties.[2][9]



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Metabolic conversion of ketamine and subsequent synthetic use of norketamine.

## Experimental Protocols

This protocol is adapted from methodologies described for the Boc-protection of norketamine as a step towards synthesizing hydroxynorketamine.[2]

Objective: To protect the primary amine of norketamine with a tert-butyloxycarbonyl (Boc) group.

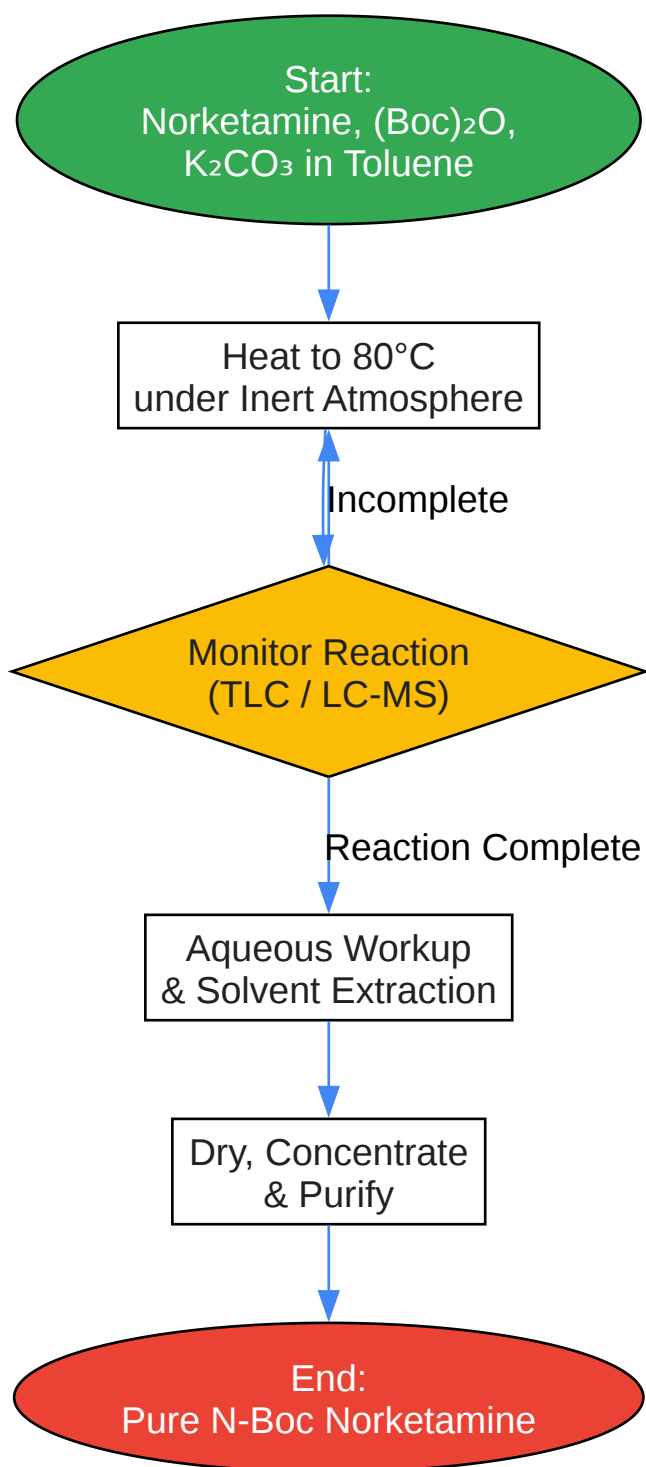
Materials:

- (S)- or (R)-Norketamine
- Di-tert-butyl-dicarbonate ((Boc)<sub>2</sub>O)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- To a solution of norketamine in toluene, add potassium carbonate.
- Add di-tert-butyl-dicarbonate to the mixture.
- Heat the reaction mixture to 80°C under an inert atmosphere.
- Stir the mixture at this temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup to remove inorganic salts.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Boc norketamine**.
- Purify the crude product using column chromatography if necessary.



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General workflow for the synthesis of **N-Boc norketamine**.

This protocol outlines a general method for the analysis of **N-Boc norketamine** based on High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-

TOF).[1]

Objective: To identify and quantify **N-Boc norketamine** in a sample.

Instrumentation & Reagents:

- HPLC System: Agilent 1260 Infinity or equivalent, with binary pump.
- Mass Spectrometer: Agilent 6230B TOF or equivalent, with Dual AJS ESI source.
- Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8  $\mu\text{m}$ .
- Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Sample Solvent: Methanol or a compatible solvent.

Procedure:

- Sample Preparation: Dissolve the **N-Boc norketamine** reference standard or sample in the sample solvent to a known concentration.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 1  $\mu\text{L}$
  - Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and finally to 100% B over 5 min. Hold for 1 min before re-equilibrating at 5% B.
- Mass Spectrometry Conditions (Positive Ion Scan Mode):
  - Ionization Source: Dual AJS ESI
  - Scan Range: m/z 82 to 1000 amu
  - Drying Gas ( $\text{N}_2$ ): 6 L/min at 325  $^{\circ}\text{C}$

- Sheath Gas: 8 L/min at 325 °C
- Nebulizer: 25 psig
- Vcap: 4000 V
- Fragmentor: 175 V
- Data Analysis: Identify **N-Boc norketamine** by its retention time and the accurate mass of its protonated molecule  $[M+H]^+$ . Quantify using a calibration curve if required.

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